Cupu(Im)2

Beschreibung

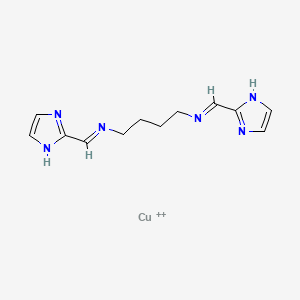

Cupu(Im)₂ is a copper(I) complex coordinated with two imidazole (C₃H₄N₂) ligands. This compound exhibits a tetrahedral geometry, with the copper center adopting a +1 oxidation state. The imidazole ligands act as monodentate donors via their nitrogen atoms, forming stable Cu–N bonds . Synthesized typically through the reaction of copper(I) salts with imidazole in an inert atmosphere, Cupu(Im)₂ is characterized by high thermal stability (decomposition temperature: ~250°C) and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Key applications include its use as a catalyst in organic transformations, such as Ullmann-type coupling reactions, where its redox-active copper center facilitates electron transfer . Spectroscopic characterization via UV-Vis reveals a strong absorption band at 450 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions . X-ray diffraction (XRD) studies confirm a bond length of 1.95 Å for Cu–N, consistent with similar Cu(I)-imidazole complexes .

Eigenschaften

CAS-Nummer |

113634-09-6 |

|---|---|

Molekularformel |

C12H16CuN6+2 |

Molekulargewicht |

307.84 g/mol |

IUPAC-Name |

copper;1-(1H-imidazol-2-yl)-N-[4-(1H-imidazol-2-ylmethylideneamino)butyl]methanimine |

InChI |

InChI=1S/C12H16N6.Cu/c1(3-13-9-11-15-5-6-16-11)2-4-14-10-12-17-7-8-18-12;/h5-10H,1-4H2,(H,15,16)(H,17,18);/q;+2 |

InChI-Schlüssel |

LMERLXYHEUYQOO-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N1)C=NCCCCN=CC2=NC=CN2.[Cu+2] |

Kanonische SMILES |

C1=CN=C(N1)C=NCCCCN=CC2=NC=CN2.[Cu+2] |

Synonyme |

(1,8-di-(2-imidazolyl)-2,7-diazaoctadiene-1,7)-(N,N',N'',N''')-copper(II) CuPu(Im)2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Cupu(Im)₂’s shorter Cu–N bond length compared to Cu(bipy)₂Cl suggests stronger metal-ligand interactions, enhancing its stability .

- Zn(Im)₂(ClO₄)₂ lacks LMCT transitions due to zinc’s filled d-orbital, limiting its redox activity .

Functional Performance

Catalytic Efficiency in Ullmann Coupling

| Compound | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Cupu(Im)₂ | 92 | 1,200 |

| Cu(bipy)₂Cl | 85 | 980 |

| Zn(Im)₂(ClO₄)₂ | <5 | N/A |

Key Findings :

Thermal and Chemical Stability

| Compound | Decomposition Temp. (°C) | Solubility in H₂O (g/L) |

|---|---|---|

| Cupu(Im)₂ | 250 | 0.5 |

| Cu(bipy)₂Cl | 220 | 12.3 |

| Zn(Im)₂(ClO₄)₂ | 180 | 45.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.